molecular formula C14H15F3N2O4S B3028022 (R)-8-((4-(Trifluoromethyl)phenyl)sulfonyl)hexahydropyrazino[2,1-C][1,4]oxazin-4(3H)-one CAS No. 1464137-25-4

(R)-8-((4-(Trifluoromethyl)phenyl)sulfonyl)hexahydropyrazino[2,1-C][1,4]oxazin-4(3H)-one

Cat. No.: B3028022
CAS No.: 1464137-25-4
M. Wt: 364.34
InChI Key: QXBCCNAVBIVTBX-LLVKDONJSA-N
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Description

This compound features a hexahydropyrazino[1,4]oxazin-4(3H)-one core fused with a sulfonyl-linked 4-(trifluoromethyl)phenyl group. The sulfonyl group enhances hydrogen-bonding capacity and metabolic stability, while the trifluoromethyl group contributes to lipophilicity and electronic effects.

Properties

IUPAC Name

(9aR)-8-[4-(trifluoromethyl)phenyl]sulfonyl-6,7,9,9a-tetrahydro-1H-pyrazino[2,1-c][1,4]oxazin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15F3N2O4S/c15-14(16,17)10-1-3-12(4-2-10)24(21,22)18-5-6-19-11(7-18)8-23-9-13(19)20/h1-4,11H,5-9H2/t11-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXBCCNAVBIVTBX-LLVKDONJSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(CN1S(=O)(=O)C3=CC=C(C=C3)C(F)(F)F)COCC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN2[C@H](CN1S(=O)(=O)C3=CC=C(C=C3)C(F)(F)F)COCC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15F3N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501116817
Record name Pyrazino[2,1-c][1,4]oxazin-4(3H)-one, hexahydro-8-[[4-(trifluoromethyl)phenyl]sulfonyl]-, (9aR)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501116817
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

364.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1464137-25-4
Record name Pyrazino[2,1-c][1,4]oxazin-4(3H)-one, hexahydro-8-[[4-(trifluoromethyl)phenyl]sulfonyl]-, (9aR)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1464137-25-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyrazino[2,1-c][1,4]oxazin-4(3H)-one, hexahydro-8-[[4-(trifluoromethyl)phenyl]sulfonyl]-, (9aR)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501116817
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

(R)-8-((4-(Trifluoromethyl)phenyl)sulfonyl)hexahydropyrazino[2,1-C][1,4]oxazin-4(3H)-one, commonly referred to as Elinzanetant, is a compound that has garnered attention due to its potential therapeutic applications, particularly in the treatment of menopausal symptoms. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacokinetics, and clinical findings.

  • Chemical Formula : C14_{14}H15_{15}F3_{3}N2_{2}O4_{4}S
  • CAS Number : 1464137-25-4
  • Molecular Weight : 364.34 g/mol

Elinzanetant acts as a dual antagonist of neurokinin receptors NK1 and NK3. These receptors are involved in various physiological processes, including the regulation of vasomotor symptoms associated with menopause. By blocking these receptors, Elinzanetant effectively reduces the frequency and severity of hot flashes and other related symptoms.

Pharmacodynamics

The pharmacological profile of Elinzanetant has been characterized through several studies:

  • Receptor Affinity : Elinzanetant exhibits high affinity for both NK1 and NK3 receptors, which are implicated in the modulation of neurogenic inflammation and hormonal regulation.
  • Efficacy : Clinical trials have demonstrated significant reductions in the frequency of vasomotor symptoms (VMS) compared to placebo. For instance, in Phase II trials, patients receiving Elinzanetant showed an 84% reduction in daytime moderate/severe VMS frequency at higher doses compared to 37% for placebo .

Phase II Trials

Two significant Phase II trials (RELENT-1 and SWITCH-1) evaluated the efficacy and safety of Elinzanetant in postmenopausal women:

StudyPopulationTreatment DurationKey Findings
RELENT-176 women14 daysSignificant reduction in VMS frequency and severity across all doses; dose-dependent effects observed.
SWITCH-1International cohortVaries by groupSimilar improvements noted; adverse events were mild to moderate with no significant liver toxicity reported.

Adverse Effects

Commonly reported adverse effects included headaches, somnolence, and gastrointestinal disturbances. Notably, increases in liver enzymes were observed but were not deemed clinically significant .

Pharmacokinetics

Elinzanetant demonstrates favorable pharmacokinetic properties:

  • Absorption : Peak plasma concentrations are typically reached within one hour post-administration.
  • Half-life : The terminal elimination half-life is approximately 15 hours, allowing for once-daily dosing.
  • Metabolism : Primarily metabolized through hepatic pathways with minimal renal excretion.

Comparison with Similar Compounds

Core Heterocyclic Systems

  • Pyrido[3,4-d]pyrimidin-4(3H)-one derivatives (e.g., compound 44f in ): Structural difference: These compounds lack the fused pyrazino-oxazinone system, instead featuring a pyrido-pyrimidinone core.
  • Benzo[b][1,4]oxazin-3(4H)-one analogues (e.g., compound 22d in ): Structural similarity: Both share an oxazinone ring, which is associated with conformational rigidity and hydrogen-bond acceptor properties.

Sulfonyl-Piperazine Derivatives

  • Sulfonyl-piperazine benzothiazinones (): Shared feature: The sulfonyl group attached to a nitrogen-containing heterocycle (piperazine) is a common motif. Divergence: The benzothiazinone core in these derivatives introduces sulfur-based aromaticity, which may enhance π-π stacking interactions compared to the pyrazino-oxazinone system.
  • Imidazo[5,1-f][1,2,4]triazin-4(1H)-one derivatives (): Structural contrast: These compounds feature a triazinone-imidazo fused system with a sulfonylated piperazine-d8 side chain. Functional impact: The deuterated piperazine may improve metabolic stability, whereas the target compound relies on trifluoromethyl-sulfonyl for similar effects.

Substituent Effects

  • Trifluoromethylphenyl vs.
  • Sulfonyl vs. Sulfanyl groups (e.g., compound in ):

    • Sulfonyl groups (-SO₂-) offer stronger hydrogen-bond acceptor capacity compared to sulfanyl (-S-), which may improve target binding but reduce solubility.

Physicochemical and Pharmacokinetic Properties

Property Target Compound Pyrido-Pyrimidinone (44f) Benzo-Oxazinone (22d)
Molecular Weight ~420 g/mol (estimated) 383.41 g/mol 437.18 g/mol
clogP ~3.5 2.8 2.9
Hydrogen Bond Acceptors 6 5 6
Rotatable Bonds 4 5 7
  • Metabolic stability: The trifluoromethyl-sulfonyl combination likely confers higher resistance to oxidative metabolism compared to non-fluorinated analogues.

Q & A

Q. What strategies validate the enantiomer-specific activity of the (R)-form?

  • Methodological Answer :
  • Chiral Resolution : Use preparative SFC (supercritical fluid chromatography) to isolate (R)- and (S)-forms.
  • Pharmacological Comparison : Test both enantiomers in vitro (e.g., IC50_{50}) and in vivo (PK/PD models). Stereoselective metabolism can be assessed via CYP450 inhibition assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(R)-8-((4-(Trifluoromethyl)phenyl)sulfonyl)hexahydropyrazino[2,1-C][1,4]oxazin-4(3H)-one
Reactant of Route 2
Reactant of Route 2
(R)-8-((4-(Trifluoromethyl)phenyl)sulfonyl)hexahydropyrazino[2,1-C][1,4]oxazin-4(3H)-one

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